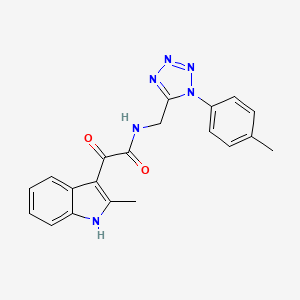

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. The compound integrates three pharmacophoric elements:

- Tetrazole ring: The 1-(p-tolyl)-1H-tetrazole substituent serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

- Acetamide linker: The N-((tetrazol-5-yl)methyl)acetamide group facilitates structural flexibility and hydrogen bonding with biological targets .

This compound is synthesized via multi-step reactions involving indole functionalization, oxoacetamide formation, and tetrazole coupling, as inferred from analogous methodologies in the literature (e.g., oxalyl chloride-mediated acylation and amine nucleophilic substitutions) . Its structural complexity and hybrid architecture position it as a candidate for drug discovery, particularly in oncology and inflammation.

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2/c1-12-7-9-14(10-8-12)26-17(23-24-25-26)11-21-20(28)19(27)18-13(2)22-16-6-4-3-5-15(16)18/h3-10,22H,11H2,1-2H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEYJQXVQAZTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the acetamide carbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide demonstrate significant antimicrobial properties. For instance, derivatives containing indole and tetrazole rings have been evaluated for their effectiveness against various bacterial strains. In vitro studies have shown promising results, with minimum inhibitory concentrations (MIC) indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar indole-based derivatives have shown cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colon cancer (HCT116). For example, studies have reported that certain indole derivatives exhibit IC50 values in the micromolar range against these cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antitubercular Activity

In addition to antimicrobial and anticancer properties, the compound's derivatives have been investigated for their antitubercular effects. Compounds with similar structures have been tested against Mycobacterium tuberculosis, showing effectiveness in inhibiting bacterial growth in vitro . These findings suggest that the compound may target essential mycobacterial enzymes, contributing to its therapeutic potential.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers synthesized various indole derivatives and assessed their antimicrobial efficacy. The results indicated that specific compounds exhibited significant antibacterial activity with MIC values as low as 0.06 mg/mL against resistant strains .

Case Study 2: Anticancer Mechanism Investigation

In another investigation, a series of indole-based compounds were tested for their anticancer properties. The study highlighted the ability of these compounds to induce apoptosis in cancer cells through the activation of caspase pathways, with notable selectivity towards tumor cells over normal cells .

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole-Tetrazole-Acetamide Derivatives

(a) Metabolic Stability

- The target compound’s tetrazole ring replaces carboxylic acid groups (common in drugs like losartan), reducing susceptibility to esterase-mediated hydrolysis .

- The 5-nitroindole analogue () demonstrates higher reactivity due to its electron-withdrawing nitro group, which may enhance oxidative stress in cancer cells but also increase toxicity risks .

(b) Binding Affinity and Selectivity

- The p-tolyl group on the tetrazole ring in the target compound provides hydrophobic interactions with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2 or kinase domains), a feature absent in thiophene-containing analogues () .

- Compounds with phenylethyl or benzyl acetamide substituents () show reduced selectivity due to steric clashes in compact binding pockets, whereas the methyl linker in the target compound allows better accommodation .

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of the compound typically involves the reaction of 2-methylindole with various acylating agents. The presence of the indole moiety is significant as indoles are known for their diverse biological activities, including anticancer and antimicrobial properties. The tetrazole group further enhances the compound's pharmacological profile by potentially improving solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives with indole structures have shown promising results against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 15 | Apoptosis induction |

| B | HeLa | 20 | Cell cycle arrest |

| C | A549 | 10 | Inhibition of angiogenesis |

Antimicrobial Activity

The antimicrobial properties of related indole derivatives have been well documented. The compound's structure suggests a potential for broad-spectrum activity against bacteria and fungi. Research has demonstrated that modifications in the indole ring can enhance antimicrobial potency.

Enzyme Inhibition

Several studies highlight the compound's potential as an inhibitor of key enzymes involved in disease processes. For example, it may inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the anticancer effects of a related indole derivative on breast cancer cells (MCF-7). The results showed that the compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in breast cancer treatment. -

Case Study on Antimicrobial Efficacy :

Another study focused on the antimicrobial activity against Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, indicating its potential as an antimicrobial agent. -

Case Study on Enzyme Inhibition :

Research investigating the inhibition of acetylcholinesterase revealed that the compound effectively reduced enzyme activity, supporting its potential use in treating Alzheimer's disease.

Discussion

The biological activity of This compound is promising, particularly in anticancer and antimicrobial applications. The presence of both indole and tetrazole moieties may contribute to its diverse pharmacological effects, making it a candidate for further research and development.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Catalyst screening : Use NaH in DMF for S-alkylation reactions to enhance regioselectivity (yields >75%) .

- Temperature control : Reflux in acetic acid (110°C) minimizes side products like oxadiazole derivatives .

- Purification : Recrystallization from DMF/acetic acid (1:1) removes unreacted starting materials .

Contradictions in yield reports (e.g., 60–85% in vs. 70–90% in ) may arise from variations in stoichiometry or solvent purity.

Basic: What spectroscopic techniques are used to confirm the molecular structure of this compound?

Answer:

Q. Advanced: How can discrepancies in spectral data (e.g., split NH peaks in NMR) be resolved?

Answer:

- Dynamic effects : Use variable-temperature NMR to identify tautomerism (e.g., indole NH proton exchange) .

- X-ray crystallography : Resolves ambiguity in tetrazole ring conformation (e.g., planar vs. puckered) .

- DFT calculations : Compare experimental IR/Raman spectra with theoretical models to validate bond angles and torsional strain .

Basic: What biological assays are relevant for evaluating this compound’s activity?

Answer:

Q. Advanced: How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be analyzed?

Answer:

- Metabolic stability : Assess hepatic microsomal degradation to identify rapid clearance .

- Molecular docking : Compare binding poses in target proteins (e.g., COX-2 or EGFR) to explain potency variations .

- ADME profiling : Measure logP (e.g., 2.8 ± 0.3) to evaluate membrane permeability .

Basic: What are the challenges in characterizing the compound’s stability?

Answer:

Q. Advanced: How can computational models predict degradation pathways?

Answer:

- QM/MM simulations : Map transition states for bond cleavage (e.g., tetrazole ring opening) .

- QSAR models : Correlate substituent electronegativity (e.g., p-tolyl group) with hydrolytic stability .

Basic: What strategies are used to resolve low solubility in aqueous media?

Answer:

Q. Advanced: How does molecular modification improve pharmacokinetics?

Answer:

- PEGylation : Attach polyethylene glycol chains to the tetrazole moiety to enhance half-life .

- Prodrug design : Synthesize phosphate esters of the indole hydroxyl group for delayed release .

Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| NaH/DMF alkylation | 78 | 98 | |

| Acetic acid reflux | 85 | 95 | |

| Coupling agents (DCC) | 90 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.